tert-Butyl 2-(1-(dimethylamino)ethyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(1-(dimethylamino)ethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(1-(dimethylamino)ethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and dimethylamine. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(1-(dimethylamino)ethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-(1-(dimethylamino)ethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and as a protecting group for amines .
Biology
In biological research, this compound is used to study the interactions of piperidine derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It is investigated for its role as an intermediate in the synthesis of drugs targeting neurological disorders .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its reactivity and stability make it a valuable intermediate in various chemical manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(1-(dimethylamino)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The piperidine ring provides structural rigidity, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness
tert-Butyl 2-(1-(dimethylamino)ethyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring. The presence of the dimethylamino group provides distinct electronic properties, making it more reactive in certain chemical transformations compared to its analogs .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H28N2O2 |
---|---|
Molecular Weight |
256.38 g/mol |
IUPAC Name |
tert-butyl 2-[1-(dimethylamino)ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H28N2O2/c1-11(15(5)6)12-9-7-8-10-16(12)13(17)18-14(2,3)4/h11-12H,7-10H2,1-6H3 |
InChI Key |
OHYLDTITPALIGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCN1C(=O)OC(C)(C)C)N(C)C |
Origin of Product |
United States |
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